REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[C-:9]#[N:10].C([Al+]CC)C.Cl>C1(C)C=CC=CC=1>[O:8]=[C:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]([C:9]#[N:10])[CH2:2]1 |f:1.2|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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11 g
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Type
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reactant
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Smiles
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C1(C=CCCCC1)=O
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Name
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diethylaluminum cyanide
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Quantity
|
200 mL
|
Type
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reactant
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Smiles
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[C-]#N.C(C)[Al+]CC
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Monitor the reaction by thin-layer chromatography
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Type
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EXTRACTION
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Details
|
Extract twice with 100 mL of ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the organic phase with Na2SO4
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Type
|
FILTRATION
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Details
|
Filter off the drying agent
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Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CCCC1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |